molecular formula C13H18N4S B14263210 1-(4-Hexylphenyl)-1,2-dihydro-5H-tetrazole-5-thione CAS No. 135965-08-1

1-(4-Hexylphenyl)-1,2-dihydro-5H-tetrazole-5-thione

Cat. No.: B14263210
CAS No.: 135965-08-1
M. Wt: 262.38 g/mol
InChI Key: FFCCHDOWSWGDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hexylphenyl)-1,2-dihydro-5H-tetrazole-5-thione is an organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hexylphenyl)-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of 4-hexylbenzoyl chloride with sodium azide, followed by cyclization with thiourea. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hexylphenyl)-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted tetrazoles.

Scientific Research Applications

1-(4-Hexylphenyl)-1,2-dihydro-5H-tetrazole-5-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Hexylphenyl)-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, influencing cellular processes.

Comparison with Similar Compounds

    1-(4-Hexylphenyl)prop-2-en-1-one: Shares a similar hexylphenyl group but differs in the functional group attached to the phenyl ring.

    1-(4-Hexylphenyl)-1-propanone: Another compound with a hexylphenyl group but with a different carbonyl functional group.

Uniqueness: 1-(4-Hexylphenyl)-1,2-dihydro-5H-tetrazole-5-thione is unique due to its tetrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the thione group further enhances its ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound in scientific research.

Properties

135965-08-1

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

1-(4-hexylphenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C13H18N4S/c1-2-3-4-5-6-11-7-9-12(10-8-11)17-13(18)14-15-16-17/h7-10H,2-6H2,1H3,(H,14,16,18)

InChI Key

FFCCHDOWSWGDDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N2C(=S)N=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.